molecular formula C6H11NO B1266854 (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE CAS No. 4781-76-4

(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE

Cat. No.: B1266854
CAS No.: 4781-76-4
M. Wt: 113.16 g/mol
InChI Key: VNMHHVDXXHZGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dihydro-2H-pyran-2-yl)-methylamine is an organic compound that features a pyran ring fused with a methylamine group

Scientific Research Applications

(3,4-Dihydro-2H-pyran-2-yl)-methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-pyran-2-ylmethanamine plays a crucial role in biochemical reactions, particularly as a protecting group for alcohols in organic synthesis . It interacts with enzymes and proteins involved in these reactions, forming stable intermediates that can be later deprotected under acidic conditions. The nature of these interactions involves the formation of tetrahydropyranyl ethers, which protect the hydroxyl groups from unwanted reactions .

Cellular Effects

The effects of 3,4-dihydro-2H-pyran-2-ylmethanamine on various types of cells and cellular processes are significant. This compound influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular enzymes, altering their activity and thus impacting metabolic pathways . These interactions can lead to changes in the expression of genes involved in metabolic processes, affecting overall cellular function.

Molecular Mechanism

At the molecular level, 3,4-dihydro-2H-pyran-2-ylmethanamine exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound binds to the active sites of enzymes, either blocking substrate access or facilitating the reaction by stabilizing transition states . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dihydro-2H-pyran-2-ylmethanamine change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to heat or light . Long-term studies have shown that its effects on cellular function can vary, with initial interactions leading to significant changes in enzyme activity and gene expression, which may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of 3,4-dihydro-2H-pyran-2-ylmethanamine vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve metabolic efficiency. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

3,4-Dihydro-2H-pyran-2-ylmethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they play a significant role in its metabolic effects.

Transport and Distribution

Within cells and tissues, 3,4-dihydro-2H-pyran-2-ylmethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 3,4-dihydro-2H-pyran-2-ylmethanamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate sites within the cell, where it can interact with target enzymes and proteins to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-pyran-2-yl)-methylamine typically involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. One common method is to use a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-pyran-2-yl)-methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrans and amines, which can be further utilized in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydro-2H-pyran-2-yl)-methylamine is unique due to the presence of both the pyran ring and the methylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHHVDXXHZGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-76-4
Record name 3,4-Dihydro-2H-pyran-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4781-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran,3-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.